![molecular formula C19H17F2N5O B3502735 N-[4-(2-FLUOROPHENOXY)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE](/img/structure/B3502735.png)
N-[4-(2-FLUOROPHENOXY)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE
Overview
Description
N-[4-(2-FLUOROPHENOXY)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE is a synthetic compound with a complex molecular structure It is characterized by the presence of fluorine atoms, a pyrrolidine ring, and a triazine core
Preparation Methods
The synthesis of N-[4-(2-FLUOROPHENOXY)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE typically involves multiple steps, including the formation of the triazine core and the introduction of the fluorophenoxy and pyrrolidinyl groups. The synthetic route may involve:
Formation of the Triazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Fluorophenoxy Group: This step may involve nucleophilic substitution reactions using fluorophenol derivatives.
Addition of Pyrrolidinyl Group: This can be done through amination reactions using pyrrolidine derivatives.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-[4-(2-FLUOROPHENOXY)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(2-FLUOROPHENOXY)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE has several scientific
Properties
IUPAC Name |
4-(2-fluorophenoxy)-N-(4-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5O/c20-13-7-9-14(10-8-13)22-17-23-18(26-11-3-4-12-26)25-19(24-17)27-16-6-2-1-5-15(16)21/h1-2,5-10H,3-4,11-12H2,(H,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGPJFSPFZEUHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)OC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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